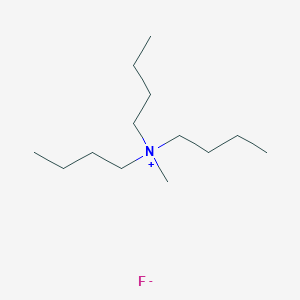
Methyl tributyl ammonium fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl tributyl ammonium fluoride is a useful research compound. Its molecular formula is C13H30FN and its molecular weight is 219.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nucleophilic Fluorination
MTBAF is primarily utilized in nucleophilic fluorination reactions, where it serves as a source of fluoride ions. This application is crucial in the synthesis of fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals. The efficiency of MTBAF in these reactions can be attributed to its ability to stabilize the fluoride ion, enhancing its reactivity.
- Case Study: Synthesis of Fluorinated Heterocycles
In one study, MTBAF was employed to fluorinate various heteroaromatic compounds under mild conditions. The reaction yielded high selectivity and efficiency, demonstrating MTBAF's capability as a reliable fluorination agent .
Phase Transfer Catalysis
MTBAF acts as a phase transfer catalyst (PTC), facilitating the transfer of reactants between immiscible phases (e.g., organic and aqueous). This property is particularly useful in reactions where reactants are poorly soluble in one phase.
- Example: Alkylation Reactions
In alkylation reactions involving alcohols and alkyl halides, MTBAF has been shown to significantly enhance reaction rates compared to traditional methods. The use of MTBAF allows for higher yields and cleaner reactions by minimizing side products .
Removal of Protective Groups
In organic synthesis, protecting groups are often used to shield reactive sites during multi-step syntheses. MTBAF can effectively remove silyl protecting groups under mild conditions.
- Case Study: Deprotection of Silyl Ethers
Research indicates that MTBAF can efficiently deprotect silyl ethers in the presence of polar aprotic solvents like DMSO, yielding the corresponding alcohols with minimal side reactions .
Comparative Analysis with Other Fluoride Sources
The effectiveness of MTBAF can be compared with other fluoride sources such as tetrabutylammonium fluoride (TBAF) and cesium fluoride (CsF). The following table summarizes key differences:
| Property | Methyl Tributyl Ammonium Fluoride | Tetrabutylammonium Fluoride | Cesium Fluoride |
|---|---|---|---|
| Solubility | High in polar aprotic solvents | Moderate | Low |
| Nucleophilicity | High | Moderate | Low |
| Reaction Conditions | Mild | High temperatures required | High temperatures required |
| By-products | Minimal | Moderate | High |
Future Directions and Research Opportunities
The applications of MTBAF extend into emerging fields such as medicinal chemistry and materials science. Its potential for improving the bioavailability of drugs through fluorination is an area ripe for exploration.
- Research Focus: Drug Development
Investigating the role of fluorinated compounds synthesized using MTBAF could lead to the development of more effective pharmaceuticals with enhanced metabolic stability.
Análisis De Reacciones Químicas
Nucleophilic Fluorination Efficiency
Methyl tributyl ammonium fluoride exhibits high conversion rates in alkylation and aromatic substitution reactions. In fluorination of octyl mesylate (4a), its structural analogs achieve 99% conversion with 98:2 selectivity for desired fluorinated products over elimination byproducts . This performance surpasses traditional reagents like TBAF (60:40 selectivity) .
Table 1: Comparative Fluorination Performance
| Reagent | Conversion | Product Ratio (6a:15a) |
|---|---|---|
| TBAF | 99% | 60:40 |
| Methyl tributyl analog | 99% | 98:2 |
| Benzyltrimethyl analog | 99% | 98:2 |
Data adapted from controlled experiments in polar aprotic solvents
Solvent-Mediated Reactivity Modulation
The compound demonstrates remarkable stability in DMF and THF solutions, maintaining >95% fluoride availability even at room temperature . Critical factors influencing reactivity include:
-
Solvent dehydrating capacity : Hexacyanobenzene byproducts actively scavenge water (0.08 eq. removed)
-
Temperature effects : Optimal performance between -35°C to 25°C prevents salt decomposition
-
Counterion interactions : Tributyl groups create steric stabilization, reducing F⁻...H interactions (N---F distance >4Å)
Reaction Mechanism Insights
NMR studies reveal two distinct pathways in nucleophilic processes:
-
Direct SN2 displacement : Dominates in non-polar substrates (δ⁻¹⁹F = -147 ppm, J=128 Hz)
-
Elimination-Addition pathway : Becomes significant above 50°C (HF₂⁻ detection at δ⁻¹⁹F = -75 ppm)
The bulky tributyl groups suppress base-catalyzed elimination through steric hindrance, explaining the high 98:2 substitution/elimination ratio .
Stability and Handling Considerations
Key operational parameters include:
Propiedades
Número CAS |
60435-95-2 |
|---|---|
Fórmula molecular |
C13H30FN |
Peso molecular |
219.38 g/mol |
Nombre IUPAC |
tributyl(methyl)azanium;fluoride |
InChI |
InChI=1S/C13H30N.FH/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
XJMFORMFPOEHCH-UHFFFAOYSA-M |
SMILES |
CCCC[N+](C)(CCCC)CCCC.[F-] |
SMILES canónico |
CCCC[N+](C)(CCCC)CCCC.[F-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















